molecular formula C13H18BrNO B3199721 2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide CAS No. 1017044-59-5

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide

Cat. No.: B3199721
CAS No.: 1017044-59-5
M. Wt: 284.19 g/mol
InChI Key: UDJXCQKCPQCICF-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C13H18BrNO. This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide typically involves the bromination of N-(2,3-dimethylphenyl)-3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thiols, or ethers.

    Oxidation: Products include carboxylic acids or oxidized amides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • N-(3,4-dimethylphenyl)2-bromobenzamide
  • 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Uniqueness

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a butanamide backbone. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-8(2)12(14)13(16)15-11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJXCQKCPQCICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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